Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron
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Overview
Description
Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron is a complex organoboron compound It is characterized by its unique structure, which includes a boron atom coordinated to a guanidine derivative and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron typically involves the reaction of dibutylboron chloride with 1,3-dicyclohexyl-2-(2-pyridinyl)guanidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles can be used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of boron-hydride complexes.
Substitution: Substituted derivatives where the boron atom is replaced by other functional groups.
Scientific Research Applications
Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dibutylboron chloride
- 1,3-Dicyclohexyl-2-(2-pyridinyl)guanidine
- Boron-containing drugs
Uniqueness
Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron is unique due to its specific structure, which combines the properties of boron, guanidine, and pyridine
Properties
Molecular Formula |
C26H45BN4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,2-dibutyl-N,3-dicyclohexyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine |
InChI |
InChI=1S/C26H45BN4/c1-3-5-20-27(21-6-4-2)30-22-14-13-19-25(30)29-26(28-23-15-9-7-10-16-23)31(27)24-17-11-8-12-18-24/h13-14,19,22-24H,3-12,15-18,20-21H2,1-2H3,(H,28,29) |
InChI Key |
LRYBEJZMLSQRFB-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCCC)CCCC |
Origin of Product |
United States |
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